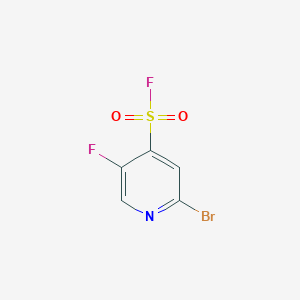

Fluorure de 2-bromo-5-fluoropyridine-4-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a chemical compound . It is often stored in a cold state . This compound is a starting material for many drug syntheses, especially as an important intermediate for many pyridine compounds . It can be used as a biochemical reagent, a biological material, or an organic compound for life science-related research .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride can be analyzed using various methods. For example, the Gaussian program can be used to calculate the molecular geometrical parameters with the B3LYP functional and the 6–311++ G (d, p) basis set .Chemical Reactions Analysis

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride can undergo various chemical reactions. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride can be analyzed using various methods. For instance, the molecular weight, density, melting point, and boiling point can be determined .Mécanisme D'action

Target of Action

It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals .

Mode of Action

2-Bromo-5-fluoropyridine, a related compound, can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications . More research is needed to elucidate the specific pathways impacted by this compound.

Result of Action

The related compound 2-bromo-5-fluoropyridine is used in the synthesis of various pharmaceuticals , suggesting that it may have significant biological effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in lab experiments include its high potency and specificity towards various enzymes. Moreover, the compound is stable and easy to handle, making it a suitable candidate for biochemical and physiological studies. However, the limitations of using the compound include its potential toxicity and the need for careful handling and disposal.

Orientations Futures

There are several future directions for the use of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in scientific research. One potential direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and thrombosis. Another direction is to investigate the compound's effect on other enzymes and their physiological functions. Additionally, the development of new analogs of the compound with improved potency and selectivity could lead to new applications in the field of enzyme inhibition.

Conclusion:

In conclusion, 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a potent inhibitor of various enzymes that has been extensively used in scientific research. Its mechanism of action involves the covalent modification of the active site of the target enzyme, resulting in the inhibition of its activity. The compound has potential applications in the treatment of various diseases and has several future directions for research. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration.

Méthodes De Synthèse

The synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride involves the reaction of 2-bromo-5-fluoropyridine with sulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields the desired product in high purity.

Applications De Recherche Scientifique

Synthèse de pyridines fluorées

Les fluoropyridines, y compris la 2-bromo-5-fluoropyridine, présentent un intérêt significatif en raison de leurs propriétés physiques, chimiques et biologiques intéressantes et inhabituelles . Elles présentent une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .

Utilisation dans les réactions de couplage de Suzuki

La 2-bromo-5-fluoropyridine peut être utilisée dans la synthèse de la 5-fluoro-2-phénylpyridine et de la 5-fluoro-2-(p-tolyl)pyridine via des réactions de couplage de Suzuki avec l'acide phénylboronique et l'acide p-tolylboronique respectivement .

Réactions d'homo-couplage catalysées au palladium

Ce composé peut subir des réactions d'homo-couplage catalysées au palladium pour donner le biaryle correspondant .

Synthèse de 4-pyridylcarboxypiperidines

La 2-bromo-5-fluoropyridine peut être employée dans une α-arylation catalysée au palladium d'esters conduisant à des 4-pyridylcarboxypiperidines .

Synthèse d'herbicides et d'insecticides

Les fluoropyridines ont été utilisées comme matières premières pour la synthèse de certains herbicides et insecticides .

Découverte de médicaments et chimie médicinale

Les blocs de construction de benzonitrile fluorés, qui peuvent être synthétisés à partir de fluoropyridines, sont utilisés dans la découverte de médicaments, la synthèse organique et la chimie médicinale .

Safety and Hazards

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-bromo-5-fluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-5-1-4(12(8,10)11)3(7)2-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVKXXNCNWPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)

![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)

![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)